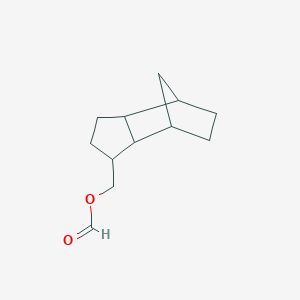

4,7-Methano-1H-indenemethanol, octahydro-, formate

描述

属性

CAS 编号 |

68039-78-1 |

|---|---|

分子式 |

C12H18O2 |

分子量 |

194.27 g/mol |

IUPAC 名称 |

3-tricyclo[5.2.1.02,6]decanylmethyl formate |

InChI |

InChI=1S/C12H18O2/c13-7-14-6-10-3-4-11-8-1-2-9(5-8)12(10)11/h7-12H,1-6H2 |

InChI 键 |

JJOPSNLHZOGEIH-UHFFFAOYSA-N |

规范 SMILES |

C1CC2CC1C3C2C(CC3)COC=O |

产品来源 |

United States |

准备方法

Structural and Functional Overview

The target compound is a formate ester derivative of octahydro-4,7-methano-1H-indenemethanol , a tricyclic alcohol with a fused bicyclo[2.2.1]heptane (norbornane) framework. The esterification of the methanol group with formic acid introduces volatility and olfactory properties, making it valuable in fragrance applications. Key structural features include:

Synthetic Pathways

Grignard Addition and Dehydration Sequence

The foundational synthesis begins with octahydro-4,7-methano-inden-5-one (CAS 6004-38-2), a ketone intermediate.

Step 1: Grignard Reaction to Form Tertiary Alcohol

Octahydro-4,7-methano-inden-5-one undergoes a Grignard addition with methyl magnesium bromide ($$ \text{MeMgBr} $$) in tetrahydrofuran (THF) at 15–30°C, yielding 5-methyl-octahydro-4,7-methano-inden-5-ol :

$$

\text{Octahydro-4,7-methano-inden-5-one} + \text{MeMgBr} \rightarrow \text{5-Methyl-octahydro-4,7-methano-inden-5-ol}

$$

Key Data :

- Yield: 90% (650 g from 649 g ketone).

- $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$): δ 2.58 (q, 1H), 1.32 (s, 3H), 0.87–1.94 (m, 12H).

Step 2: Acid-Catalyzed Dehydration

The tertiary alcohol is dehydrated using p-toluenesulfonic acid (PTSA) in toluene under reflux (120–135°C), producing hexahydro-4,7-methano-indene isomers via carbocation rearrangement:

$$

\text{5-Methyl-octahydro-4,7-methano-inden-5-ol} \xrightarrow{\text{PTSA}} \text{Hexahydro-4,7-methano-indene isomers}

$$

Key Data :

Hydroformylation and Reduction to Alcohol

The dehydrated isomers undergo hydroformylation using syngas ($$ \text{CO/H}2 $$) and a rhodium catalyst ($$ \text{RhH(CO)(PPh}3\text{)}_3 $$) at 120°C and 300 psig, yielding octahydro-4,7-methano-1H-indene-5-acetaldehyde (88% yield). Subsequent reduction of the aldehyde to the primary alcohol (octahydro-4,7-methano-1H-indenemethanol ) is achieved via catalytic hydrogenation or borohydride reagents.

Esterification to Formate

The final step involves esterification of octahydro-4,7-methano-1H-indenemethanol with formic acid under acidic conditions. Two methods are prevalent:

Method A: Direct Acid-Catalyzed Esterification

$$

\text{R-OH} + \text{HCOOH} \xrightarrow{\text{H}^+} \text{R-O-CO-H} + \text{H}_2\text{O}

$$

Conditions :

- Catalyst: Sulfuric acid or p-toluenesulfonic acid.

- Temperature: 80–100°C.

- Solvent: Toluene or xylene (azeotropic removal of water).

Method B: Acyl Chloride Mediated Esterification

$$

\text{R-OH} + \text{Cl-CO-H} \xrightarrow{\text{Base}} \text{R-O-CO-H} + \text{HCl}

$$

Conditions :

Analytical Validation :

Catalytic and Process Optimization

Hydroformylation Selectivity

The rhodium-catalyzed hydroformylation in demonstrates regioselectivity, favoring the anti-Markovnikov aldehyde (octahydro-4,7-methano-1H-indene-5-acetaldehyde ) over branched isomers (9:1 ratio). This selectivity is critical for subsequent reduction to the linear alcohol precursor.

Industrial-Scale Manufacturing

Large-scale production employs continuous-flow reactors for Grignard and hydroformylation steps to enhance throughput. Esterification is conducted in batch reactors with distillation for product isolation.

化学反应分析

4,7-Methano-1H-indenemethanol, octahydro-, formate undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

科学研究应用

4,7-Methano-1H-indenemethanol, octahydro-, formate has several scientific research applications:

作用机制

The mechanism of action of 4,7-Methano-1H-indenemethanol, octahydro-, formate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variants

Octahydro-1H-4,7-methano-indene-5-aldehydes

- Structure : Shares the tricyclic core but substitutes the formate with an aldehyde group at position 3.

- Applications: Used in fragrance formulations for floral, fruity, and woody notes.

- Synthesis: Derived from octahydro-4,7-methano-inden-5-one via Grignard reactions or hydrogenation .

4,7-Methano-1H-indenemethanol, Octahydro-, Acetate

- Structure : Replaces the formate with an acetate group.

- Molecular Formula : C₁₃H₂₀O₂.

- Properties : Higher boiling point (287.3°C) and density (0.943 g/cm³) compared to the formate, attributed to the larger ester group .

Halogenated Derivatives

- Example: 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene (CAS 3734-48-3).

- Structure : Chlorine substituents enhance molecular weight (338.87 g/mol) and likely increase environmental persistence.

- Applications: Noted in pesticide formulations but regulated due to toxicity .

Physicochemical and Functional Comparisons

生物活性

4,7-Methano-1H-indenemethanol, octahydro-, formate is a chemical compound that has garnered interest for its potential biological activities and applications. This compound, often utilized in fragrance formulations, exhibits various properties that merit detailed exploration.

- Chemical Formula : C10H16O2

- Molecular Weight : 168.24 g/mol

- CAS Registry Number : 6004-38-2

Structure

The compound features a bicyclic structure that contributes to its unique properties. The presence of a methanol group and a formate moiety enhances its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 4,7-Methano-1H-indenemethanol exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals or as preservatives in cosmetic formulations.

Fragrance Applications

The primary use of this compound lies in the fragrance industry. It has been incorporated into perfumes and personal care products due to its pleasant scent profile, which includes floral and woody notes. The ability to enhance fragrance formulations makes it a valuable ingredient in the cosmetic sector .

Case Studies

- Fragrance Formulation Study

-

Antimicrobial Efficacy Testing

- In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. These findings suggest potential for development as an antimicrobial agent in personal care products.

Toxicological Profile

While the biological activity of this compound is promising, safety assessments are crucial. Current data indicate low toxicity levels when used within recommended concentrations in cosmetic formulations. However, further studies are necessary to fully understand the long-term effects and safety profile of prolonged exposure .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and isolating 4,7-Methano-1H-indenemethanol derivatives with high stereochemical purity?

- Methodology : Utilize kinetic resolution techniques, as demonstrated for structurally related 3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-ol. Chromatographic separation (e.g., chiral columns) combined with absolute configuration determination via X-ray crystallography or NMR-based Mosher ester analysis is critical .

- Key Considerations : Monitor reaction intermediates using TLC/GC-MS to avoid epimerization.

Q. How can structural ambiguities in polycyclic methanoindenes be resolved using spectroscopic and computational tools?

- Methodology : Combine high-resolution mass spectrometry (HRMS) with deuterium labeling (to track fragmentation pathways, as in ) and DFT calculations. For example, electron impact mass spectrometry can elucidate dominant fragmentation patterns (e.g., bisection vs. alkyl loss) .

- Data Interpretation : Cross-validate NMR chemical shifts (¹H/¹³C) with computational models (e.g., Gaussian or ORCA) to confirm bicyclic ring conformations.

Q. What safety protocols are essential for handling halogenated derivatives of methanoindenes?

- Guidelines : Follow Cal/OSHA and DOT HAZMAT standards for halogenated compounds. Use fume hoods, PPE (nitrile gloves, goggles), and inert atmosphere techniques (Schlenk lines) during bromination reactions, as described in high-temperature bromination studies .

- Emergency Measures : Refer to safety codes like P201 ("Obtain specialized instructions before use") and P210 ("Avoid heat/sparks") from regulatory frameworks .

Advanced Research Questions

Q. How does the regioselectivity of bromination vary between thermal and photochemical conditions in octahydro-4,7-methanoindene systems?

- Mechanistic Insights : Thermal bromination favors thermodynamically stable products via allylic bromination of the five-membered ring, while photochemical conditions may induce pyramidalization of intermediate double bonds, leading to unexpected pentabromides (see ).

- Experimental Design : Use in situ FTIR to monitor Br₂ addition and GC-MS to analyze product distribution. Compare with computational studies on transition-state geometries .

Q. What methodologies resolve contradictions in stereochemical assignments of methanoindene derivatives?

- Approach : Apply dynamic NMR (DNMR) to study ring-flipping kinetics in hexahydro-methanoindenes. For example, variable-temperature ¹H NMR can distinguish axial/equatorial substituents in rigid bicyclic systems .

- Case Study : resolved C-1 epimers via chromatographic separation, highlighting the role of solvent polarity in enantiomer elution order.

Q. How can computational modeling predict the environmental persistence of methanoindene-based compounds?

- Framework : Use EPI Suite or COSMOtherm to estimate biodegradation half-lives and octanol-water partition coefficients (log KOW). Compare with experimental data from chlordane analogs (e.g., cis-/trans-isomer stability in ) .

- Validation : Corrogate with HPLC-UV/MS data from soil/water matrices spiked with deuterated standards.

Key Research Gaps and Recommendations

- Synthetic Challenges : Develop catalytic asymmetric methods for formate esterification to avoid racemization.

- Analytical Gaps : Expand MS/MS libraries for methanoindene derivatives to improve environmental monitoring (e.g., EPA Method 8270 adaptation).

- Safety : Investigate chronic toxicity profiles using OECD 453 guidelines, as current data focus on acute hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。